molecular formula C21H16Cl2N4O2 B2874839 (E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide CAS No. 1181486-46-3

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide

Cat. No. B2874839
CAS RN: 1181486-46-3
M. Wt: 427.29
InChI Key: HTVFAUYCCXMLCK-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C21H16Cl2N4O2 and its molecular weight is 427.29. The purity is usually 95%.
BenchChem offers high-quality (E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Structure-Activity Relationships

Studies on compounds with similar structures, such as pyrazolo[3,4-b]pyridines and pyrazole derivatives, have been conducted to understand their chemical properties and potential applications. For instance, the chemistry of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines reveals insights into their tautomeric preferences and hydrogen bonding capabilities, which could be relevant for designing molecules with specific biological activities or material properties (Quiroga et al., 1999).

Polymer Science

The synthesis and characterization of aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups highlight the potential of such structures in developing new materials with specific thermal and solubility properties (Kim et al., 2016). This research area could be relevant for "(E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide" in exploring its potential applications in material science, particularly in the development of polymers with unique properties.

Anticonvulsant Properties

Research on the anticonvulsant activity of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives indicates the potential therapeutic applications of compounds containing the imidazole ring (Aktürk et al., 2002). This suggests that "(E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide" could be investigated for its potential biological activities, including anticonvulsant effects.

Fungicidal and Herbicidal Activities

Studies on oxime ether derivatives containing 1-aryl-3-oxypyrazoles have shown significant fungicidal activities against certain plant pathogens, indicating the potential agricultural applications of such compounds (Lv et al., 2015). Additionally, the synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates suggest the potential of cyano-containing compounds in developing new herbicides (Wang et al., 2004).

properties

IUPAC Name

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O2/c1-27-9-8-25-20(27)13-29-17-5-2-14(3-6-17)10-15(12-24)21(28)26-19-11-16(22)4-7-18(19)23/h2-11H,13H2,1H3,(H,26,28)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVFAUYCCXMLCK-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(2,5-dichlorophenyl)-3-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}prop-2-enamide

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